molecular formula C12H18N2 B13346710 (4-(Piperidin-4-yl)phenyl)methanamine

(4-(Piperidin-4-yl)phenyl)methanamine

Cat. No.: B13346710
M. Wt: 190.28 g/mol
InChI Key: PNHZOKFEUJOPLK-UHFFFAOYSA-N
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Description

(4-(Piperidin-4-yl)phenyl)methanamine is a chemical compound that features a piperidine ring attached to a phenyl group, which is further connected to a methanamine group. This compound is known for its utility as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Piperidin-4-yl)phenyl)methanamine typically involves the reaction of 4-bromobenzylamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of this compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and catalysts but utilizes industrial-scale reactors and optimized conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-(Piperidin-4-yl)phenyl)methanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of (4-(Piperidin-4-yl)phenyl)methanamine primarily involves its role as a linker in PROTACs. It facilitates the binding of the target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. This process effectively reduces the levels of the target protein, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(Piperidin-4-yl)phenyl)methanamine is unique due to its specific positioning of the piperidine ring, which provides optimal flexibility and rigidity required for effective PROTAC development. This unique structure enhances its ability to form stable ternary complexes, making it a valuable compound in targeted protein degradation research .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

(4-piperidin-4-ylphenyl)methanamine

InChI

InChI=1S/C12H18N2/c13-9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-4,12,14H,5-9,13H2

InChI Key

PNHZOKFEUJOPLK-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC=C(C=C2)CN

Origin of Product

United States

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